molecular formula C35H39CuN4O4- B10778481 3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17,23-pentamethylporphyrin-21-id-2-yl]propanoic acid;copper

3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17,23-pentamethylporphyrin-21-id-2-yl]propanoic acid;copper

Cat. No.: B10778481
M. Wt: 643.3 g/mol
InChI Key: QLFCCGPYNBGVCA-UHFFFAOYSA-M
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Description

3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17,23-pentamethylporphyrin-21-id-2-yl]propanoic acid;copper is a complex organic compound that belongs to the class of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. The copper complex of this porphyrin derivative is of particular interest due to its unique chemical and physical properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17,23-pentamethylporphyrin-21-id-2-yl]propanoic acid;copper typically involves the following steps:

    Formation of the Porphyrin Core: The porphyrin core is synthesized through a series of condensation reactions involving pyrrole and aldehyde derivatives under acidic conditions.

    Introduction of Substituents: The carboxyethyl, diethyl, and pentamethyl groups are introduced through various alkylation and acylation reactions.

    Metalation: The final step involves the insertion of copper into the porphyrin core, typically achieved by reacting the porphyrin with a copper salt, such as copper(II) acetate, under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the condensation and alkylation reactions efficiently.

    Purification: The crude product is purified using techniques such as column chromatography and recrystallization.

    Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17,23-pentamethylporphyrin-21-id-2-yl]propanoic acid;copper undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation states of copper.

    Reduction: Reduction reactions can convert the copper(II) complex to copper(I) or even metallic copper.

    Substitution: The compound can undergo substitution reactions where the carboxyethyl or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various oxidized or reduced forms of the copper complex, as well as substituted derivatives with different functional groups.

Scientific Research Applications

3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17,23-pentamethylporphyrin-21-id-2-yl]propanoic acid;copper has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction reactions.

    Biology: The compound is studied for its potential role in mimicking the function of natural metalloproteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating diseases such as cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of sensors and electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17,23-pentamethylporphyrin-21-id-2-yl]propanoic acid;copper involves its ability to coordinate with various substrates through its central copper ion. The copper ion can undergo redox reactions, facilitating electron transfer processes. This makes the compound an effective catalyst in various chemical reactions. Additionally, the porphyrin ring can interact with biological molecules, potentially influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17,23-pentamethylporphyrin-21-id-2-yl]propanoic acid;copper lies in its specific substituents and the presence of copper, which imparts distinct electronic and catalytic properties. These features make it particularly useful in applications requiring efficient electron transfer and redox activity.

Properties

Molecular Formula

C35H39CuN4O4-

Molecular Weight

643.3 g/mol

IUPAC Name

3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17,23-pentamethylporphyrin-21-id-2-yl]propanoic acid;copper

InChI

InChI=1S/C35H40N4O4.Cu/c1-8-22-18(3)28-17-33-23(9-2)21(6)32(39(33)7)16-27-20(5)25(11-13-35(42)43)31(38-27)15-30-24(10-12-34(40)41)19(4)26(36-30)14-29(22)37-28;/h14-17H,8-13H2,1-7H3,(H3,36,37,38,40,41,42,43);/p-1

InChI Key

QLFCCGPYNBGVCA-UHFFFAOYSA-M

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3C)C=C4C(=C(C(=N4)C=C5C(=C(C(=CC1=N2)[N-]5)C)CCC(=O)O)CCC(=O)O)C)C)CC)C.[Cu]

Origin of Product

United States

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